![molecular formula C19H23FN2O2 B611741 N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide

Overview

Description

VU0404251 is a small molecule drug that acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It was initially developed by Vanderbilt University Medical Center and is currently in the preclinical stage of research. This compound has shown potential in the treatment of psychotic disorders .

Biochemical Analysis

Biochemical Properties

VU0404251 plays a significant role in biochemical reactions by modulating the activity of mGluR5. This receptor is part of the G-protein coupled receptor (GPCR) family and is involved in various neuronal signaling pathways. VU0404251 enhances the receptor’s response to its endogenous ligand, glutamate, by binding to an allosteric site distinct from the orthosteric site. This interaction leads to increased receptor activation and downstream signaling .

Cellular Effects

VU0404251 has been shown to influence various cellular processes, particularly in neuronal cells. It modulates cell signaling pathways by enhancing mGluR5 activity, which can lead to changes in gene expression and cellular metabolism. The compound’s effects on cell function include alterations in synaptic plasticity, which is crucial for learning and memory. Additionally, VU0404251 has been observed to impact cell signaling pathways such as the MAPK/ERK pathway, which plays a role in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of VU0404251 involves its binding to the allosteric site of mGluR5, leading to positive modulation of the receptor. This binding enhances the receptor’s affinity for glutamate and increases its activation. The compound’s action results in the amplification of mGluR5-mediated signaling pathways, including the activation of intracellular second messengers like IP3 and DAG. These signaling cascades ultimately lead to changes in gene expression and neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VU0404251 have been observed to change over time. The compound exhibits stability under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that VU0404251 can maintain its modulatory effects on mGluR5 for several hours in vitro. Prolonged exposure may lead to receptor desensitization and reduced efficacy .

Dosage Effects in Animal Models

The effects of VU0404251 vary with different dosages in animal models. At lower doses, the compound effectively enhances mGluR5 activity without causing significant adverse effects. Higher doses may lead to toxicity and adverse effects such as seizures and neurotoxicity. Studies have identified a therapeutic window within which VU0404251 can exert its beneficial effects without causing harm .

Metabolic Pathways

VU0404251 is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, which facilitate the compound’s breakdown and elimination from the body. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure .

Transport and Distribution

Within cells and tissues, VU0404251 is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of VU0404251 in specific tissues can impact its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of VU0404251 is primarily within the neuronal cells, where it exerts its modulatory effects on mGluR5. The compound’s activity is influenced by its distribution within different cellular compartments, including the plasma membrane and intracellular organelles. Post-translational modifications and targeting signals may direct VU0404251 to specific subcellular locations, affecting its function and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0404251 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of VU0404251 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

VU0404251 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

VU0404251 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the modulation of mGluR5 and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating neuronal signaling and synaptic plasticity.

Medicine: Explored as a potential therapeutic agent for treating psychotic disorders and other neurological conditions.

Industry: Utilized in the development of new drugs targeting mGluR5 and related pathways

Mechanism of Action

VU0404251 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 5 (mGluR5). This binding enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of downstream signaling pathways. The modulation of mGluR5 activity can influence various physiological processes, including synaptic transmission and plasticity, which are critical for normal brain function and behavior .

Comparison with Similar Compounds

Similar Compounds

VU0360172: Another positive allosteric modulator of mGluR5 with similar pharmacological properties.

VU0092273: A compound that also targets mGluR5 but with different binding characteristics and potency.

ADX47273: A well-known mGluR5 positive allosteric modulator used in various research studies.

Uniqueness

VU0404251 is unique due to its high potency and selectivity for mGluR5. It has shown efficacy in preclinical models of psychosis, making it a promising candidate for further development. Its distinct chemical structure and binding properties differentiate it from other similar compounds, providing a valuable tool for studying mGluR5 modulation .

Properties

IUPAC Name |

N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2/c1-13(19(2,3)4)22-18(23)15-8-9-17(21-11-15)24-12-14-6-5-7-16(20)10-14/h5-11,13H,12H2,1-4H3,(H,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYBJCDMLJODRK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

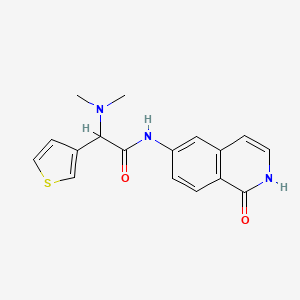

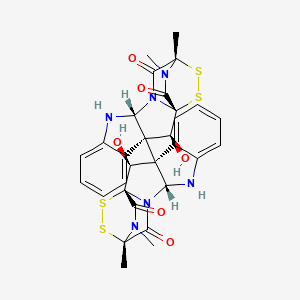

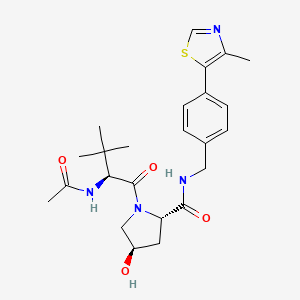

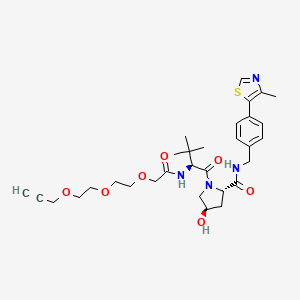

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/new.no-structure.jpg)

![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)